
Itaconyl chloride
概要
説明
It is a colorless to yellow liquid with a molecular weight of 166.99 g/mol . Itaconyl chloride is derived from itaconic acid, a bio-based dicarboxylic acid with an acrylic skeleton . This compound is primarily used in the synthesis of polymers and other chemical intermediates.
準備方法
Synthetic Routes and Reaction Conditions: Itaconyl chloride is typically synthesized from itaconic acid or itaconic anhydride. One common method involves the reaction of itaconic acid with phosphorus pentachloride (PCl5) in a molten state. The optimal conditions for this synthesis include using toluene as a solvent, a molar ratio of phosphorus pentachloride to itaconic acid of 2.15:1, a vacuum distillation temperature of 80°C, and a vacuum distillation time of 2 hours. This method yields this compound with a purity of over 98% .
Industrial Production Methods: In industrial settings, this compound can also be produced using dichloromethyl alkyl ether and a Lewis acid catalyst. This method is effective in converting the anhydride intermediate into this compound, ensuring high purity and yield .
化学反応の分析
Types of Reactions: Itaconyl chloride undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Polymerization Reactions: this compound can be used in polycondensation reactions to produce polyesters and other polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.
Polymerization Reactions: Reagents such as bisphenol Z and aliphatic diols are used in interfacial polymerization.
Major Products:
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Polyesters: Produced through polycondensation reactions.
科学的研究の応用
Itaconyl chloride has a wide range of applications in scientific research:
作用機序
Itaconyl chloride exerts its effects primarily through its reactive chloride groups, which can form covalent bonds with nucleophiles. This reactivity allows this compound to participate in various chemical reactions, including substitution and polymerization. In biological systems, itaconate, a derivative of this compound, targets macrophages and inhibits succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle. This inhibition affects the levels of succinate, a metabolite involved in inflammation and immune response .
類似化合物との比較
Itaconic Acid: The parent compound of itaconyl chloride, used in the synthesis of various polymers and chemical intermediates.
Methacryloyl Chloride: Similar in structure and reactivity, used in the synthesis of polymers and copolymers.
Acryloyl Chloride: Another similar compound, used in the production of acrylic polymers.
Uniqueness of this compound: this compound is unique due to its bio-based origin and its ability to form high-purity polymers with specific properties. Its reactivity and versatility make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
2-methylidenebutanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c1-3(5(7)9)2-4(6)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCRIQNPIBHVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172912 | |
| Record name | Succinyl chloride, methylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1931-60-8 | |
| Record name | 2-Methylenebutanedioyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1931-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinyl chloride, methylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itaconyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinyl chloride, methylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-methylenesuccinyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Itaconyl chloride primarily used for in current research?
A1: this compound is frequently employed as a monomer in the synthesis of various polymers. For instance, it's used to create unsaturated derivatives of polycaprolactone like polycaprolactone fumarate (PCLF) and polycaprolactone itaconate (PCLI). These polymers are being explored for their potential to enhance the mechanical properties of hydroxyapatite scaffolds in bone tissue engineering applications. []
Q2: How is this compound typically synthesized?
A2: A common method for synthesizing this compound involves using bio-based itaconic acid and phosphorus pentachloride (PCl5) as starting materials in a molten method. []
Q3: What factors influence the yield and purity of this compound during synthesis?
A3: Research indicates that several factors impact the synthesis of this compound:
- Solvent Choice During Purification: The solvent used during the purification process significantly affects the final product quality. []
- Ratio of Raw Materials: The molar ratio of phosphorus pentachloride to itaconic acid plays a crucial role in determining the yield. []
- Vacuum Distillation Parameters: Both the temperature and duration of the vacuum distillation step influence the yield and purity of this compound. []
Q4: Are there any alternative methods to produce Itaconamide, a derivative of this compound?
A4: Yes, Itaconamide can be produced through a gas phase reaction using this compound and ammonia gas. This method has been proposed to address limitations in traditional Itaconamide preparation and purification techniques. []
Q5: What spectroscopic techniques are used to characterize this compound?
A5: The structure of this compound is commonly confirmed using the following spectroscopic methods:
- Fourier Transform Infrared Spectroscopy (FT-IR): This technique provides information about the functional groups present in the molecule. [, ]
- Nuclear Magnetic Resonance Hydrogen Spectrum (1H-NMR): 1H-NMR offers detailed insights into the hydrogen atom environments within the molecule, confirming its structure. [, ]
Q6: Can this compound be used to synthesize polymers with specific properties?
A7: Yes, this compound can be used to create polymers with tailored properties. For instance, researchers have synthesized novel polyitaconates with a pyrrolidinonyl moiety that demonstrate thermo-responsive behavior in water. This means their properties change in response to temperature variations. []
Q7: What challenges are associated with polymer synthesis using this compound?
A8: The reaction conditions during polymerization, such as temperature and reaction time, significantly impact the properties of the resulting polymer. Careful optimization of these parameters is crucial to achieving the desired molecular weight and thermal stability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


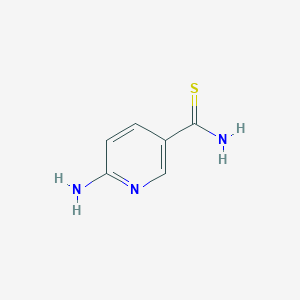
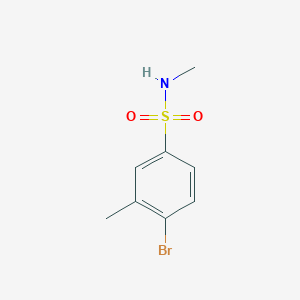



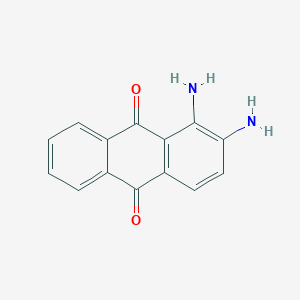
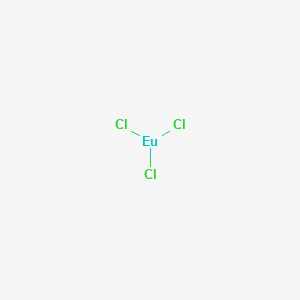
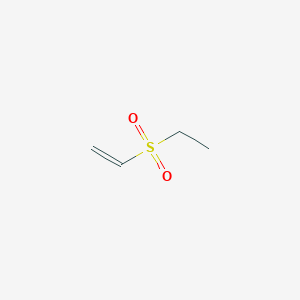
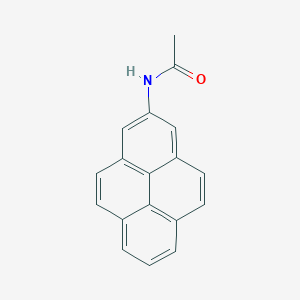


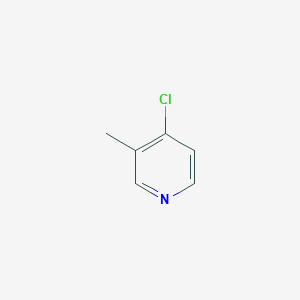
![4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol](/img/structure/B157666.png)

